Ácido 3-fluoro-5-(trifluorometil)benzoico

Descripción general

Descripción

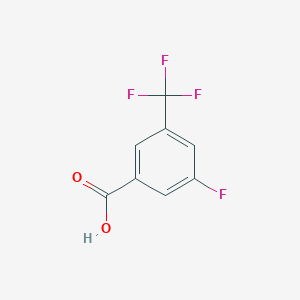

3-Fluoro-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of a fluoride atom at the 3-position and a trifluoromethyl group at the 5-position on the benzene ring. This compound is known for its excellent lipophilicity and binding affinity, making it a valuable building block in the synthesis of active pharmaceutical ingredients .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Fluoro-5-(trifluoromethyl)benzoic acid is primarily utilized in the pharmaceutical industry for the synthesis of various APIs. The presence of fluorine enhances lipophilicity and binding affinity, which are crucial for drug efficacy.

Key Case Studies

- Antiviral Agents : This compound has been used to develop fusion inhibitors for viruses such as influenza A. For instance, a study found that oligothiophene compounds capped with 3-fluoro-5-(trifluoromethyl)benzoic acid exhibited significant inhibition (IC₅₀ = 0.22 µM) of membrane fusion between the virus and host cell endosomes .

- Antibacterial Activity : Research has demonstrated that derivatives of this compound possess antibacterial properties. For example, dibenzoxepinone oximes with trifluoromethyl substituents showed promising antibacterial activity, indicating potential therapeutic applications .

Synthesis Pathways

The synthesis of APIs often involves the conversion of the carboxylic acid group of 3-fluoro-5-(trifluoromethyl)benzoic acid into acyl chlorides, which can then participate in nucleophilic substitution reactions or Friedel-Crafts acylation. This versatility allows for the attachment of various functional groups, facilitating the creation of complex molecular architectures .

Material Science Applications

Beyond pharmaceuticals, this compound is also employed in material science for developing advanced materials with specific properties.

Functional Materials

- Polymeric Systems : The incorporation of 3-fluoro-5-(trifluoromethyl)benzoic acid into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.

- Fluorinated Polymers : Its unique structure allows for the synthesis of fluorinated polymers that exhibit low surface energy and high hydrophobicity, beneficial in creating non-stick surfaces and water-repellent materials .

Agrochemical Applications

The compound is also explored in agrochemistry for developing herbicides and pesticides due to its ability to interact with biological targets effectively.

Case Study Insights

- Herbicide Development : Research indicates that derivatives based on 3-fluoro-5-(trifluoromethyl)benzoic acid can inhibit specific enzymes in plants, showcasing potential as selective herbicides .

Summary Table of Applications

Mecanismo De Acción

Target of Action

The primary target of 3-Fluoro-5-(trifluoromethyl)benzoic acid is the membrane fusion process between the influenza A virus and the endosome of the host cells . This process is crucial for the virus to enter the host cell and start replication.

Mode of Action

3-Fluoro-5-(trifluoromethyl)benzoic acid acts as a fusion inhibitor . It is used to cap an oligothiophene-based compound, which then inhibits the membrane fusion process . This inhibition prevents the virus from entering the host cell, thereby stopping the viral replication process.

Biochemical Pathways

The compound affects the viral entry pathway . By inhibiting the membrane fusion process, it disrupts the normal pathway that the influenza A virus uses to enter host cells . This disruption prevents the virus from replicating within the host cells, thereby stopping the infection from spreading.

Result of Action

The result of the action of 3-Fluoro-5-(trifluoromethyl)benzoic acid is the inhibition of the membrane fusion process between the influenza A virus and the endosome of the host cells . This inhibition prevents the virus from entering the host cell, thereby stopping the viral replication process and the spread of the infection.

Análisis Bioquímico

Biochemical Properties

As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Molecular Mechanism

It is known that benzoic acid derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-Fluoro-5-(trifluoromethyl)benzoic acid typically involves the selective substitution and fluorination of benzoic acid derivatives. One common method includes the reaction of 3-fluoro-5-(trifluoromethyl)benzonitrile with sodium hydroxide in water, followed by heating to 85-90°C for two hours. After the reaction is complete, the mixture is cooled to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trifluoromethyl)benzoic acid often involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The carboxylic acid group can be converted to an acyl chloride, which then participates in nucleophilic substitution reactions.

Friedel-Crafts Acylation: The acyl chloride derivative can be used in Friedel-Crafts acylation to introduce the benzoic acid moiety into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as thionyl chloride (SOCl₂) are used to convert the carboxylic acid group to an acyl chloride.

Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl₃) are employed to facilitate the acylation reaction.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzoic acid

- 2-Fluoro-4-(trifluoromethyl)benzoic acid

- 2,6-Difluorobenzoic acid

- 3,5-Dibromobenzoic acid

- 2,3,4,5-Tetrafluorobenzoic acid

- 3,5-Dichlorobenzoic acid

- 4-(Trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluoride and trifluoromethyl groups on the benzene ring. This configuration imparts distinct chemical properties, such as enhanced lipophilicity and binding affinity, which are not observed in other similar compounds .

Actividad Biológica

3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS number 161622-05-5) is a fluorinated benzoic acid derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorine atom and a trifluoromethyl group at the 3- and 5-positions, respectively, which enhances its lipophilicity and binding affinity, making it a valuable scaffold in drug discovery.

- Molecular Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Structural Features : The presence of multiple fluorine atoms contributes to its unique chemical reactivity and biological properties.

Antiviral Activity

One of the notable biological activities of 3-fluoro-5-(trifluoromethyl)benzoic acid is its role as a fusion inhibitor of the influenza A virus . Research indicates that this compound exhibits an inhibition concentration (IC₅₀) of approximately 0.22 µM , effectively preventing the membrane fusion between the virus and host cell endosomes . This mechanism is critical in viral pathogenesis and represents a potential therapeutic avenue for treating influenza infections.

The biological activity of 3-fluoro-5-(trifluoromethyl)benzoic acid can be attributed to its ability to interact with various biological targets due to its lipophilic nature. The trifluoromethyl group is known to influence pharmacodynamics by enhancing interactions with target proteins, potentially leading to improved inhibition of enzymatic activities involved in disease processes .

Comparative Analysis with Related Compounds

To better understand the biological significance of 3-fluoro-5-(trifluoromethyl)benzoic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid | C₉H₅BrF₄N O₂ | Antimicrobial activity |

| 4-Bromo-3-chloro-benzoic acid | C₇H₄BrClO₂ | Moderate antibacterial activity |

| 3-Fluoro-4-bromo-benzoic acid | C₇H₄BrF O₂ | Antimicrobial properties |

This table illustrates the diversity of biological activities among related compounds, highlighting how modifications in halogenation patterns can influence their pharmacological profiles.

Case Studies and Research Findings

- Antiviral Mechanisms : A study demonstrated that oligothiophene compounds capped with 3-fluoro-5-(trifluoromethyl)benzoic acid effectively inhibited H5N1 avian influenza virus fusion, underscoring its potential as an antiviral agent .

- Antimicrobial Efficacy : Research on related trifluoromethyl-substituted compounds indicated significant activity against biofilms formed by Staphylococcus aureus, with minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL for some derivatives . Although direct studies on 3-fluoro-5-(trifluoromethyl)benzoic acid are sparse, these findings suggest a similar potential.

Propiedades

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGKIIGVPBTOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333928 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-05-5 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.